4-(2-Phenoxyethyl)piperidine hydrochloride
Overview
Description
4-(2-Phenoxyethyl)piperidine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its numerous potential applications in fields such as medicine, agriculture, and materials science. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of piperidine derivatives, including 4-(2-Phenoxyethyl)piperidine hydrochloride, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords the corresponding tertiary propargylamines in useful yields .Molecular Structure Analysis
The molecular structure of 4-(2-Phenoxyethyl)piperidine hydrochloride is represented by the linear formula C13H19lNO•HCl . The molecular weight of this compound is 241.76 .Physical And Chemical Properties Analysis
The physical form of 4-(2-Phenoxyethyl)piperidine hydrochloride is a powder . The molecular weight of this compound is 241.76 , and its molecular formula is C13H19lNO•HCl .Scientific Research Applications
Crystal and Molecular Structure Analysis
- 4-Piperidinecarboxylic acid hydrochloride, structurally related to 4-(2-Phenoxyethyl)piperidine hydrochloride, was characterized using X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, highlighting its orthorhombic crystal structure and hydrogen bond interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Structural Characterization
- N-Phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride, a compound closely related to 4-(2-Phenoxyethyl)piperidine hydrochloride, was synthesized and its structure characterized by X-ray diffraction, indicating potential bioactivity against leukemia (Wang et al., 2009).
Stereoselective Synthesis Applications
- The study of 2-(2-mesyloxyethyl)azetidines, related to 4-(2-Phenoxyethyl)piperidine hydrochloride, revealed their utility in stereoselective synthesis of piperidine derivatives, important in medicinal chemistry (Mollet et al., 2011).
Synthesis of Piperidine Derivatives
- 4-Chloropiperidine hydrochloride synthesis, using piperidin-4-one hydrochloride, demonstrates a method relevant to producing derivatives of 4-(2-Phenoxyethyl)piperidine hydrochloride (Zhang, 2010).
Pharmacological Activity Studies
- The pharmacological activity of 1-(4-substituted phenyl)-1-alkyl(aryl)-3-piperidinopropanol hydrochlorides, related in structure to 4-(2-Phenoxyethyl)piperidine hydrochloride, was investigated, revealing notable cholinoblocking activities (Gasparyan et al., 2009).
Safety And Hazards
Future Directions
Piperidine and its derivatives, including 4-(2-Phenoxyethyl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(2-phenoxyethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12;/h1-5,12,14H,6-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTIVLBJBFTOGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenoxyethyl)piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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